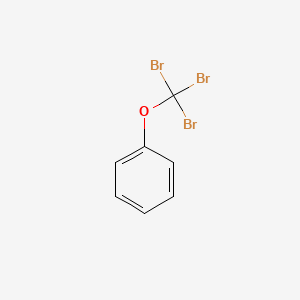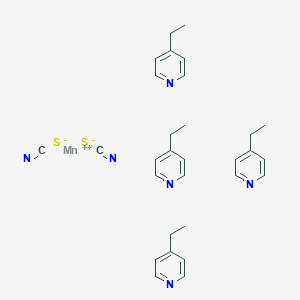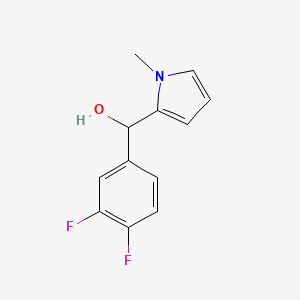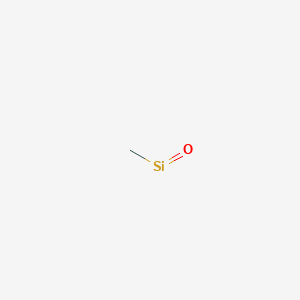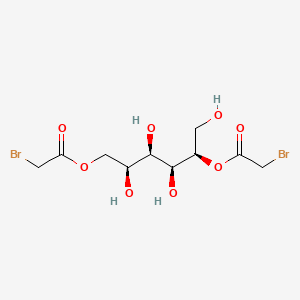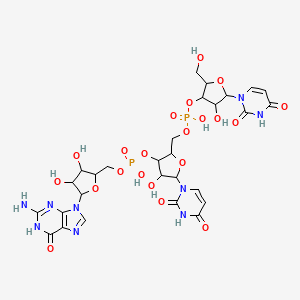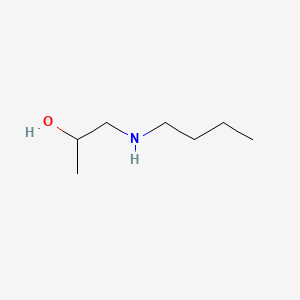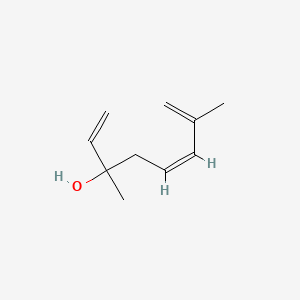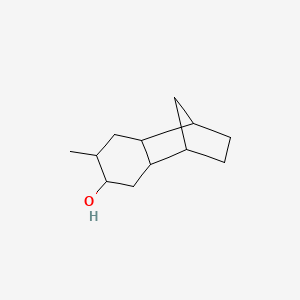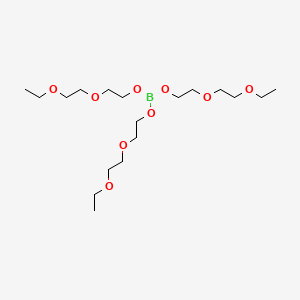
Tris(2-(2-ethoxyethoxy)ethyl) borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-(2-ethoxyethoxy)ethyl) borate is an organoboron compound with the chemical formula C18H39BO9. It is a borate ester derived from boric acid and 2-(2-ethoxyethoxy)ethanol. This compound is known for its unique properties, including high thermal stability and low volatility, making it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-(2-ethoxyethoxy)ethyl) borate typically involves the esterification of boric acid with 2-(2-ethoxyethoxy)ethanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. A common method involves heating boric acid with 2-(2-ethoxyethoxy)ethanol in the presence of a dehydrating agent, such as toluene, to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction mixture is typically heated under reflux, and the water formed is continuously removed using a Dean-Stark apparatus. The resulting product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2-(2-ethoxyethoxy)ethyl) borate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form boric acid and 2-(2-ethoxyethoxy)ethanol.
Transesterification: It can react with other alcohols to form different borate esters.
Oxidation and Reduction: While it is relatively stable, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Transesterification: Alcohols and acid or base catalysts.
Oxidation/Reduction: Strong oxidizing or reducing agents.
Major Products Formed:
Hydrolysis: Boric acid and 2-(2-ethoxyethoxy)ethanol.
Transesterification: Various borate esters depending on the alcohol used.
Oxidation/Reduction: Products vary based on the specific reagents and conditions.
Applications De Recherche Scientifique
Tris(2-(2-ethoxyethoxy)ethyl) borate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of boronic acids and esters.
Biology: Investigated for its potential use in drug delivery systems due to its stability and low toxicity.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of Tris(2-(2-ethoxyethoxy)ethyl) borate involves its interaction with various molecular targets. In organic synthesis, it acts as a boron source, facilitating the formation of boronic acids and esters. In biological systems, its stability and low reactivity make it suitable for use in drug delivery, where it can encapsulate and release active pharmaceutical ingredients in a controlled manner .
Comparaison Avec Des Composés Similaires
- Tris(2-ethylhexyl) borate
- Tris(2-butoxyethyl) borate
- Tris(2-methoxyethyl) borate
Comparison: Tris(2-(2-ethoxyethoxy)ethyl) borate is unique due to its high thermal stability and low volatility compared to other borate esters. Its structure, with multiple ethoxy groups, provides enhanced solubility in various solvents, making it more versatile in different applications .
Propriétés
Numéro CAS |
42598-88-9 |
|---|---|
Formule moléculaire |
C18H39BO9 |
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
tris[2-(2-ethoxyethoxy)ethyl] borate |
InChI |
InChI=1S/C18H39BO9/c1-4-20-7-10-23-13-16-26-19(27-17-14-24-11-8-21-5-2)28-18-15-25-12-9-22-6-3/h4-18H2,1-3H3 |
Clé InChI |
KIIAGUXVNQQAHX-UHFFFAOYSA-N |
SMILES canonique |
B(OCCOCCOCC)(OCCOCCOCC)OCCOCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


